2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic molecule of interest for its unique structural properties and potential applications in various scientific fields. This compound features an indole group, a dichlorobenzenesulfonamide moiety, and a propanoic acid chain, each contributing to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid typically begins with the formation of the dichlorobenzenesulfonamide intermediate. This intermediate is then coupled with 1H-indole-3-propanoic acid using common organic synthesis techniques such as amidation or esterification. These reactions are generally conducted under acidic or basic conditions, depending on the functional groups involved and the desired yield.
Industrial Production Methods
Industrial production of this compound might utilize flow chemistry techniques to optimize the synthesis process. This involves continuous flow reactors that can precisely control reaction conditions such as temperature, pressure, and reagent concentration to achieve high yields and purity. Additionally, catalytic systems may be employed to accelerate the reaction rates and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid can undergo a variety of chemical reactions, including:
Oxidation: : The indole moiety may be oxidized under certain conditions to form oxindole derivatives.
Reduction: : The nitro groups present in the structure can be reduced to amine functionalities.
Substitution: : Halogen atoms in the dichlorobenzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions vary but often involve refluxing the mixture in appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific pathways. Oxidation can yield oxindole compounds, reduction often results in amine derivatives, and substitution reactions produce a variety of substituted benzenesulfonamide products.
Scientific Research Applications
2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid finds use in:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Potential therapeutic applications are explored, particularly for anti-inflammatory and anticancer properties.
Industry: : Used in the development of advanced materials and chemical sensors due to its structural properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: : Depending on the target, the compound can modulate signaling pathways, influence gene expression, or disrupt metabolic processes.
Comparison with Similar Compounds
2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid can be compared with:
2-(2,3-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid: : While structurally similar, the absence of the indole group in the latter results in different biological activities.
3-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid: : Another similar compound, but with slight structural differences that affect its reactivity and interaction with biological targets.
These comparisons highlight the uniqueness of the indole group's presence in this compound, contributing to its specific properties and applications.
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Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBHPTWWMGHESB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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